methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)
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Overview
Description
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a complex organometallic compound. This compound features a rhodium ion coordinated with an imidazolidinone derivative, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of the rhodium ion imparts unique catalytic properties to the compound, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) typically involves the coordination of rhodium with the imidazolidinone ligand. The process begins with the preparation of the imidazolidinone derivative, which is synthesized through the cyclization of amido-nitriles or amidoximes with activated alkynes under mild conditions . The rhodium coordination is achieved by reacting the imidazolidinone derivative with a rhodium precursor, such as rhodium chloride, in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the imidazolidinone ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may yield rhodium(I) complexes. Substitution reactions can produce a variety of rhodium complexes with different ligands.
Scientific Research Applications
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the imidazolidinone ligand. This coordination activates the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the rhodium ion facilitates the addition of hydrogen to unsaturated substrates.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;palladium(2+)
- Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;platinum(2+)
Uniqueness
The uniqueness of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) lies in its rhodium ion, which imparts superior catalytic properties compared to palladium and platinum analogs. Rhodium complexes are known for their high activity and selectivity in various catalytic processes, making this compound particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
C56H60N8O16Rh2 |
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Molecular Weight |
1306.9 g/mol |
IUPAC Name |
methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);;/q;;;;2*+2/p-4 |
InChI Key |
XWAKNHMTYMPIBY-UHFFFAOYSA-J |
Canonical SMILES |
COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
Origin of Product |
United States |
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